BenchChemオンラインストアへようこそ!

C25H30ClNO3

Muscarinic receptor pharmacology Receptor binding assay In vitro pharmacology

Trospium chloride (C25H30ClNO3, CAS 10405-02-4) is a quaternary ammonium muscarinic receptor antagonist with high affinity for M1, M2, and M3 subtypes. As a positively charged tropine derivative, it is distinguished from tertiary amine antimuscarinics by its physicochemical properties that confer minimal blood-brain barrier penetration and resistance to CYP450-mediated metabolism.

Molecular Formula C25H30ClNO3
Molecular Weight 428.0 g/mol
CAS No. 10405-02-4
Cat. No. B1683272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC25H30ClNO3
CAS10405-02-4
Synonymsazoniaspiro compound XVII
azoniaspiro(3 alpha-benziloyloxynortropane-8,1'- pyrrolidine) chloride
Ceris
Spasmex
Spasmo-lyt
Spasmo-Rhoival TC
Spasmo-Urgenin
Spasmo-Urgenin TC
Spasmolyt
Trospi
trospium chloride
Uraplex
Uraton
Molecular FormulaC25H30ClNO3
Molecular Weight428.0 g/mol
Structural Identifiers
SMILESC1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-]
InChIInChI=1S/C25H30NO3.ClH/c27-24(25(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-23-17-21-13-14-22(18-23)26(21)15-7-8-16-26;/h1-6,9-12,21-23,28H,7-8,13-18H2;1H/q+1;/p-1/t21-,22-;/m1./s1
InChIKeyRVCSYOQWLPPAOA-HLUKFBSCSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Trospium Chloride (CAS 10405-02-4) Product Selection Guide: Quaternary Ammonium Muscarinic Antagonist for Bladder Dysfunction and CNS-Sparing Applications


Trospium chloride (C25H30ClNO3, CAS 10405-02-4) is a quaternary ammonium muscarinic receptor antagonist with high affinity for M1, M2, and M3 subtypes . As a positively charged tropine derivative, it is distinguished from tertiary amine antimuscarinics by its physicochemical properties that confer minimal blood-brain barrier penetration and resistance to CYP450-mediated metabolism [1]. The compound is approved for overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency, and is increasingly utilized in investigational CNS-sparing combination therapies [2].

Why Trospium Chloride (CAS 10405-02-4) Cannot Be Interchanged with Oxybutynin, Tolterodine, or Other In-Class Antimuscarinics


Muscarinic antagonists are not functionally interchangeable due to divergent physicochemical, pharmacokinetic, and pharmacodynamic profiles that directly impact tolerability and off-target risk. Trospium chloride is a permanently charged quaternary ammonium compound with an octanol-water partition coefficient (log P) of approximately -1.2 to -1.4 at physiological pH, compared to +3.3 for oxybutynin (a tertiary amine) and +1.8 for tolterodine [1]. This structural distinction drives a >100-fold difference in predicted brain-to-plasma concentration ratios, with trospium exhibiting cerebrospinal fluid (CSF) levels that are undetectable (<40 pg/mL) at therapeutic doses [2]. Furthermore, unlike oxybutynin and tolterodine—both extensively metabolized by CYP3A4 and CYP2D6—trospium undergoes negligible hepatic metabolism (<5%) and is excreted >60% unchanged in urine, eliminating clinically significant drug-drug interaction liability with CYP-modulating agents [3]. Substituting trospium with a tertiary amine antimuscarinic therefore introduces quantifiable and predictable differences in CNS exposure potential and metabolic interaction risk, making procurement decisions consequential for patient populations vulnerable to cognitive adverse effects or polypharmacy.

Quantitative Comparator Evidence for Trospium Chloride (CAS 10405-02-4) Procurement Decisions


Receptor Binding Affinity: Trospium Chloride Exhibits Sub-Nanomolar to Low Nanomolar Ki Across M1–M5 Subtypes with Consistent Potency

Trospium chloride demonstrates high-affinity binding across all five human recombinant muscarinic receptor subtypes, with reported Ki values ranging from 0.50 nM to 2.3 nM . In contrast, tolterodine exhibits more variable subtype affinity, with reported Ki values of 3.0 nM (M1), 3.8 nM (M2), 3.4 nM (M3), 5.0 nM (M4), and 3.4 nM (M5), representing approximately 1.5- to 10-fold lower affinity depending on the subtype [1]. This binding profile difference may translate to functional distinctions in tissues where muscarinic receptor subtype expression varies. The consistently sub-nanomolar to low nanomolar Ki of trospium across all subtypes suggests a uniform receptor engagement profile not observed with several comparator antimuscarinics .

Muscarinic receptor pharmacology Receptor binding assay In vitro pharmacology

Ex Vivo Human Detrusor Muscle Contractility: Trospium Chloride Demonstrates Superior Potency in Inhibiting Carbachol-Induced Contractions Relative to Oxybutynin

In isolated normal human detrusor smooth muscle strips studied using the organ bath technique, trospium chloride produced concentration-dependent relaxation of carbachol-induced muscarinic tension across a range of 10⁻¹¹ to 10⁻⁶ mol/L [1]. The effects of trospium chloride and tolterodine on carbachol-induced muscarinic tension were more pronounced than those of oxybutynin, while trospium chloride and oxybutynin were most effective in inhibiting contractions induced by electrical field stimulation (EFS) [1]. Flavoxate was significantly less effective than all other drugs tested [1]. This ex vivo functional data, derived from human tissue, provides direct evidence of differential spasmolytic efficacy among commonly prescribed antimuscarinic agents, with trospium chloride demonstrating robust inhibition across both pharmacologic (carbachol) and neurogenic (EFS) stimulation modalities [1].

Detrusor smooth muscle pharmacology Organ bath studies Overactive bladder

CNS Exposure Profile: Trospium Chloride Exhibits Undetectable Cerebrospinal Fluid Levels, Confirming Blood-Brain Barrier Exclusion

Trospium chloride is a permanently charged quaternary ammonium compound with minimal central nervous system penetration [1]. In a clinical study of older patients (aged 65–75 years) with overactive bladder receiving trospium chloride 60 mg extended-release daily, cerebrospinal fluid (CSF) levels of trospium were undetectable (<40 pg/mL) in all subjects at steady state, while mean plasma concentrations were 924 pg/mL [2]. This CSF-to-plasma ratio of <0.04 (effectively zero) confirms blood-brain barrier exclusion. For comparison, oxybutynin, a tertiary amine with a log P of approximately +3.3, achieves measurable CSF concentrations and is associated with EEG changes and cognitive impairment in controlled studies [3]. Tolterodine, with a log P of +1.8, also demonstrates measurable CNS penetration [3]. The quaternary ammonium structure of trospium chloride thus confers a CNS-sparing profile that is quantitatively distinct from tertiary amine antimuscarinics, with direct analytical confirmation of CSF exclusion [2].

Blood-brain barrier permeability CNS pharmacokinetics Anticholinergic safety

Procurement-Driven Application Scenarios for Trospium Chloride (CAS 10405-02-4)


Peripheral Muscarinic Receptor Antagonism in CNS-Sensitive Experimental Models

Trospium chloride is the antimuscarinic agent of choice for studies requiring systemic muscarinic blockade without CNS penetration confounds. Direct CSF measurements confirm undetectable brain exposure (<40 pg/mL) at therapeutic plasma concentrations [1]. This CNS-sparing profile is uniquely supported by analytical data and distinguishes trospium from all tertiary amine antimuscarinics (e.g., oxybutynin, tolterodine, solifenacin), which exhibit measurable CSF penetration [2]. Applications include: (1) peripheral muscarinic pharmacology studies in aged animal models where CNS effects are undesirable; (2) combination therapy paradigms requiring CNS-excluded peripheral blockade, such as xanomeline/trospium for schizophrenia; and (3) long-term bladder dysfunction studies where cumulative cognitive confounds must be avoided.

In Vitro and Ex Vivo Detrusor Muscle Pharmacology Requiring Robust Functional Inhibition

For organ bath studies of human detrusor smooth muscle contractility, trospium chloride provides concentration-dependent inhibition of both carbachol-induced muscarinic tension (10⁻¹¹–10⁻⁶ mol/L) and electrical field stimulation-evoked contractions [3]. In direct comparative ex vivo human tissue experiments, trospium chloride and tolterodine exhibited more pronounced effects on carbachol-induced tension than oxybutynin, while trospium chloride and oxybutynin were most effective against EFS-induced contractions [3]. This dual-modality efficacy supports trospium chloride procurement for: (1) basic research on human bladder smooth muscle pharmacology; (2) comparative spasmolytic drug screening assays; and (3) validation studies for novel OAB therapeutic candidates.

Drug-Drug Interaction (DDI) Studies Requiring CYP450-Independent Muscarinic Antagonism

Trospium chloride is uniquely suited for DDI studies and polypharmacy research applications due to its negligible hepatic metabolism (<5%) and primary renal excretion (>60% unchanged) [4]. Unlike oxybutynin (CYP3A4 substrate), tolterodine (CYP2D6 and CYP3A4 substrate), and solifenacin (CYP3A4 substrate), trospium chloride does not exhibit clinically significant pharmacokinetic interactions with CYP-modulating agents [5]. This metabolic independence supports procurement for: (1) preclinical and clinical DDI investigations requiring a CYP450-negative control antimuscarinic; (2) pharmacology studies in disease models with hepatic impairment; and (3) combination therapy development where CYP-mediated interaction liability must be minimized.

Quote Request

Request a Quote for C25H30ClNO3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.